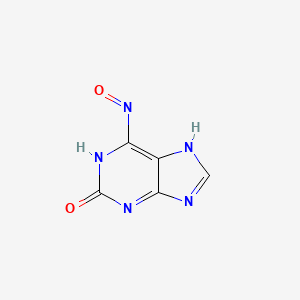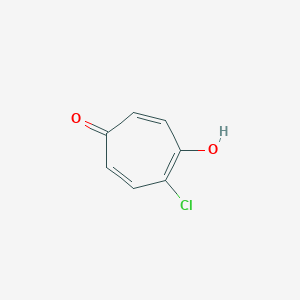
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound with the molecular formula C7H5ClO2 It is a derivative of tropolone, a non-benzenoid aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-2,4,6-cycloheptatrien-1-one (tropolone) using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4,6-cycloheptatrien-1-one or 2-chloro-5-carboxy-2,4,6-cycloheptatrien-1-one.
Reduction: Formation of 2-hydroxy-2,4,6-cycloheptatrien-1-one or 2-chloro-2,4,6-cycloheptatrien-1-one.
Substitution: Formation of 2-amino-5-hydroxy-2,4,6-cycloheptatrien-1-one or 2-alkyl-5-hydroxy-2,4,6-cycloheptatrien-1-one.
Applications De Recherche Scientifique
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. Additionally, the aromatic ring structure contributes to its stability and reactivity in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-2,4,6-cycloheptatrien-1-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
β-Thujaplicin (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one): Contains an isopropyl group, which affects its steric and electronic properties.
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
7009-16-7 |
|---|---|
Formule moléculaire |
C7H5ClO2 |
Poids moléculaire |
156.56 g/mol |
Nom IUPAC |
4-chloro-5-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(9)2-4-7(6)10/h1-4,10H |
Clé InChI |
GGQJXFSINCGXIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=CC1=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


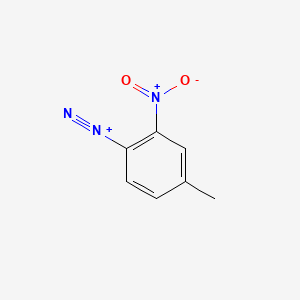

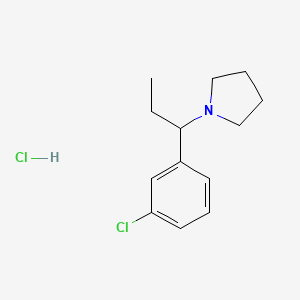
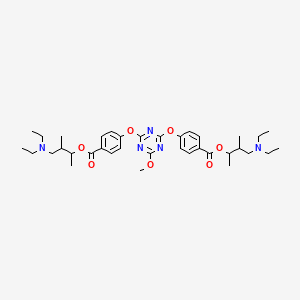
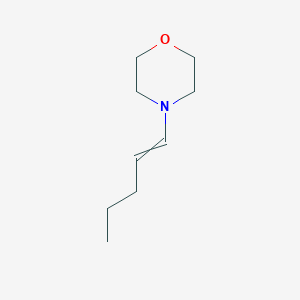

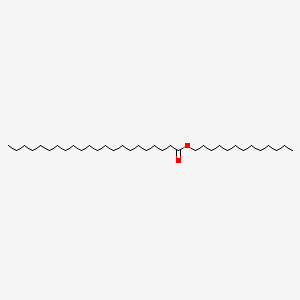
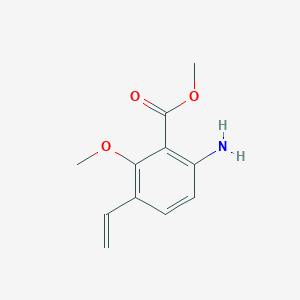

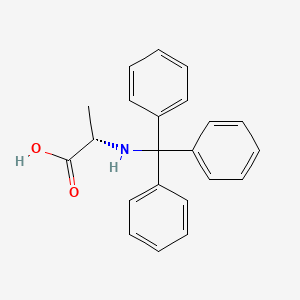
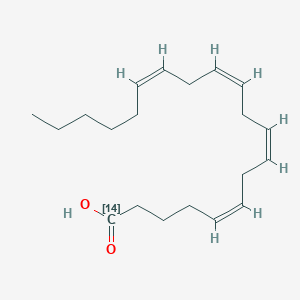
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
